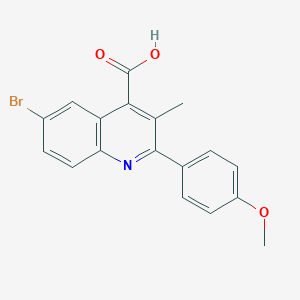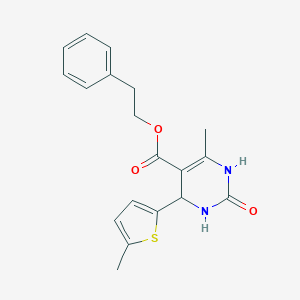![molecular formula C29H28N2O2 B444430 11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 354539-32-5](/img/structure/B444430.png)
11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of anthranilamide with cyano-ester epoxide under free-solvent conditions, using nickel pyrophosphate (Ni2P2O7) as a heterogeneous catalyst . This method is advantageous due to its high yield and environmentally friendly conditions.
Industrial Production Methods
In an industrial setting, the continuous flow synthesis of benzodiazepines is often employed. This method allows for the efficient production of large quantities of the compound with high purity. The process involves the acylation of aminobenzophenones followed by cyclocondensation reactions under controlled conditions .
化学反応の分析
Types of Reactions
11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
作用機序
The mechanism of action of 11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .
類似化合物との比較
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily as an anticonvulsant and for panic disorders.
Nitrazepam: Commonly prescribed for short-term relief of severe anxiety and insomnia.
Uniqueness
11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its potential for high selectivity and efficacy in targeting specific GABA-A receptor subtypes makes it a promising candidate for further research and development .
特性
CAS番号 |
354539-32-5 |
|---|---|
分子式 |
C29H28N2O2 |
分子量 |
436.5g/mol |
IUPAC名 |
6-(4-methylphenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H28N2O2/c1-3-27(33)31-25-12-8-7-11-23(25)30-24-17-22(20-9-5-4-6-10-20)18-26(32)28(24)29(31)21-15-13-19(2)14-16-21/h4-16,22,29-30H,3,17-18H2,1-2H3 |
InChIキー |
XXOXHKPAFDFNLX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
正規SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzoyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444347.png)
![N-[4-({[4-(2-{3-nitrophenyl}vinyl)-2-pyrimidinyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B444348.png)
![3-(4-chlorophenyl)-11-(3-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444350.png)

![2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B444355.png)
![3-(4-methoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444356.png)
![5-acetyl-6-(3,4-dimethoxyphenyl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444357.png)
![METHYL 3-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B444359.png)
![9-(4-Methoxyphenyl)-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444360.png)
![4-{3-[4-(diethylamino)phenyl]-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B444363.png)
![3-benzoyl-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444365.png)
![[2-(2,5-Dimethylphenyl)quinolin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B444366.png)

![6-(4-chlorophenyl)-9-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444370.png)
